molecular formula C4H9N5O2S B2754512 1-ethyl-3-(N-nitroamidino)thiourea CAS No. 204188-33-0

1-ethyl-3-(N-nitroamidino)thiourea

Cat. No.: B2754512
CAS No.: 204188-33-0
M. Wt: 191.21
InChI Key: HXGHHLVCSUYOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(N-nitroamidino)thiourea is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Mechanism of Action

Target of Action

Thioureas and their derivatives, including 1-ethyl-3-(N-nitroamidino)thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in carbohydrate metabolism, neurotransmission, and glucose homeostasis, respectively .

Mode of Action

Thiourea derivatives are known to interact with their target enzymes and inhibit their activity . This interaction could involve the formation of a complex between the thiourea derivative and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction .

Biochemical Pathways

The inhibition of enzymes like α-amylase, α-glucosidase, AChE, BuChE, and G6Pase by thiourea derivatives can affect several biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate metabolism, leading to decreased breakdown and absorption of carbohydrates . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, while the inhibition of G6Pase can impact glucose homeostasis .

Result of Action

The inhibition of the aforementioned enzymes by this compound can lead to various molecular and cellular effects. For instance, the disruption of carbohydrate metabolism can affect energy production, while the alteration of neurotransmission can influence nerve signal transmission . The impact on glucose homeostasis can also affect blood glucose levels .

Preparation Methods

The synthesis of 1-ethyl-3-(N-nitroamidino)thiourea typically involves the reaction of ethyl isothiocyanate with N-nitroamidine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-ethyl-3-(N-nitroamidino)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the ethyl or nitro groups are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

1-ethyl-3-(N-nitroamidino)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.

    Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, elastomers, and other materials, leveraging its unique chemical properties.

Comparison with Similar Compounds

1-ethyl-3-(N-nitroamidino)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(2-aminoethyl)thiourea
  • N,N’-(iminodiethane-2,1-diyl)bis(thiourea)
  • 1-[1-methyl-2-(phenylamino)ethyl]thiourea

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGHHLVCSUYOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.